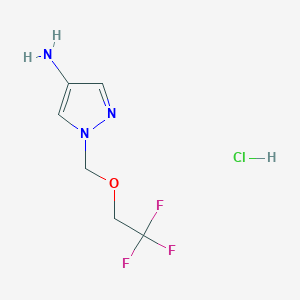
Perfluoro(2-methyl-3-oxahexan)amide
Übersicht
Beschreibung
Perfluoro(2-methyl-3-oxahexan)amide is a useful research compound. Its molecular formula is C6H2F11NO2 and its molecular weight is 329.07 g/mol. The purity is usually 95%.
The exact mass of the compound 2,3,3,3-Tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanamide is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Environmental Presence and Health Risks
Research indicates that novel fluorinated alternatives like hexafluoropropylene oxide dimer acid (HFPO-DA) and other related compounds have become dominant global pollutants. Despite being alternatives to legacy PFAS compounds, they exhibit systemic multiple organ toxicities, suggesting comparable or even more severe potential toxicity. This underscores the importance of identifying safer compounds for industrial and consumer applications, as these alternatives also pose significant environmental and health risks (Wang et al., 2019).
Analysis and Detection Methods
The development of methods for analyzing and detecting these compounds in environmental and biomonitoring samples has been crucial. Advances in high-resolution mass spectrometry have improved our ability to identify and quantify these substances, helping bridge knowledge gaps about their environmental fate and effects. This is critical for understanding the extent of exposure and potential health implications of both legacy PFAS and their replacements (Munoz et al., 2019).
Microbial Degradation
The microbial degradation of polyfluoroalkyl chemicals in the environment has been a significant area of study. Understanding the biodegradation pathways of these chemicals can help assess their environmental fate and inform strategies for mitigating their persistence. Research into the biodegradability of fluorinated compounds, including precursors to perfluoroalkyl acids (PFAAs), is essential for evaluating the long-term environmental impacts of these substances (Liu & Mejia Avendaño, 2013).
Synthesis and Characterization
The synthesis and characterization of fluoropolymers, such as polytetrafluoroethylene (PTFE), have been extensively reviewed. These materials are valued for their chemical inertness, hydrophobicity, and excellent thermal stability. Understanding the synthesis processes and the physicochemical properties of fluoropolymers is crucial for their application in various industries, including electronics, aerospace, and medical devices (Puts et al., 2019).
Safety and Hazards
Wirkmechanismus
Target of Action
It is known to be used in the manufacturing process of fluoropolymers .
Mode of Action
The compound interacts with its targets by reducing the surface tension in the process, allowing polymer particles to increase in size . The process is completed with chemical treatment or heating to remove the compound from the final polymer product .
Biochemical Pathways
It is involved in the production process of fluoropolymers .
Result of Action
The compound’s action results in the formation of larger polymer particles, which are crucial in the manufacturing process of fluoropolymers . After the process, the compound is removed from the final product .
Action Environment
The compound can be recovered for re-use within the process .
Eigenschaften
IUPAC Name |
2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F11NO2/c7-2(1(18)19,4(10,11)12)20-6(16,17)3(8,9)5(13,14)15/h(H2,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQHXSBVNMOZRLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381668 | |
| Record name | Perfluoro-2(1-propoxy)perfluoropropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13140-35-7 | |
| Record name | Perfluoro-2(1-propoxy)perfluoropropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(3-Chlorophenyl)piperazin-1-yl]butan-1-amine](/img/structure/B3030958.png)



![methyl 2-[4-(hydroxymethyl)phenoxy]acetate](/img/structure/B3030962.png)





![2,3-Dichloropyrido[1,2-A]pyrimidin-4-one](/img/structure/B3030972.png)
![3-Azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride](/img/structure/B3030975.png)


